molecular formula C20H18O8 B020832 Di-p-toluoyl-D-tartaric acid CAS No. 32634-68-7

Di-p-toluoyl-D-tartaric acid

Cat. No.: B020832
CAS No.: 32634-68-7
M. Wt: 386.4 g/mol
InChI Key: CMIBUZBMZCBCAT-HOTGVXAUSA-N
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Description

Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-, also known as (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is a chemical compound with the molecular formula C20H18O8 and a molecular weight of 386.35 g/mol . This compound is a derivative of butanedioic acid, featuring two 4-methylbenzoyl groups attached to the 2 and 3 positions of the butanedioic acid backbone. It is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- typically involves the esterification of butanedioic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where butanedioic acid and 4-methylbenzoyl chloride are reacted in a solvent such as dichloromethane. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chiral Resolution

DPTTA is primarily utilized as a chiral resolving agent . It interacts with racemic mixtures to form diastereomeric salts, which can be separated based on their differing solubilities. This property is crucial for isolating enantiomers in organic synthesis, particularly for compounds that are biologically active and require high optical purity.

Pharmaceutical Applications

In the pharmaceutical industry, DPTTA is instrumental in the synthesis of chiral drugs. Many drugs require specific enantiomers to achieve desired therapeutic effects while minimizing side effects.

Case Studies

  • Synthesis of Chiral Drugs : DPTTA has been successfully used in the synthesis of various chiral pharmaceuticals, enhancing their efficacy and safety profiles.
  • Regulatory Compliance : The use of DPTTA in drug development aligns with regulatory guidelines that emphasize the importance of enantiomerically pure compounds in medication.

Catalysis in Organic Synthesis

DPTTA serves as a catalyst in several organic reactions, particularly those requiring enantioselectivity. Its ability to facilitate reactions while maintaining stereochemical integrity makes it valuable in synthetic chemistry.

Examples of Catalytic Reactions

  • Aza-Friedel-Crafts Reaction : DPTTA has been employed as a catalyst for enantioselective aza-Friedel-Crafts reactions, showcasing its versatility in generating chiral products from achiral substrates .
  • Asymmetric Synthesis : It is also used in various asymmetric synthesis protocols, allowing chemists to produce compounds with high enantiomeric excess.

Biochemical Research

DPTTA's role extends into biochemical research, where it aids in studying enzyme-catalyzed reactions and chiral recognition processes.

Applications in Biochemistry

  • Enzyme Interaction Studies : Researchers utilize DPTTA to investigate how enzymes interact with different substrates, providing insights into enzyme specificity and activity.
  • Chiral Recognition Mechanisms : The compound helps elucidate mechanisms of chiral recognition in biological systems, which is fundamental for understanding drug interactions at the molecular level.

Industrial Applications

DPTTA finds applications beyond laboratory settings; it is also used in various industrial processes that require chiral compounds.

Industrial Uses

  • Chiral Catalysts : In industrial chemistry, DPTTA acts as a chiral catalyst for large-scale syntheses of pharmaceuticals and agrochemicals.
  • Sustainable Practices : Its use contributes to more sustainable chemical processes by enabling the efficient production of enantiomerically pure substances with reduced waste.

Mechanism of Action

The mechanism of action of butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release 4-methylbenzoic acid and butanedioic acid, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications .

Biological Activity

Di-p-toluoyl-D-tartaric acid (DTTA), a derivative of tartaric acid, has garnered attention in the field of organic chemistry and pharmaceuticals primarily for its role as a resolving agent in the separation of racemic mixtures. This article explores its biological activity, focusing on its applications, mechanisms, and relevant case studies.

  • Molecular Formula : C20_{20}H18_{18}O8_8
  • Molecular Weight : 386.35 g/mol
  • Melting Point : 169-171 °C
  • Density : 1.4 g/cm³
  • LogP : 6.74 (indicating high lipophilicity) .

DTTA functions primarily as a chiral resolving agent through the formation of diastereomeric salts with racemic compounds. This interaction enhances the solubility and crystallization properties of the enantiomers, allowing for their effective separation. The efficiency of DTTA in resolving enantiomers is attributed to its ability to form stable complexes with various substrates.

1. Resolution of Tramadol

A significant study demonstrated the use of DTTA for the resolution of the racemic mixture of Tramadol, a widely used analgesic. The process yielded enantiomers with high diastereomeric excess (d.e.) ranging from 86% to 99%, achieving overall yields of 19% to 44% depending on the solvent used . The following table summarizes key findings from this research:

Parameter Value
d.e. (Tramadol)97.3%
Yield68% for (+)-Tramadol
Solvent UsedEthanol
Scale Up Quantity90 g input

2. Resolution of Albuterol

DTTA has also been effectively utilized in the resolution of racemic Albuterol through selective crystallization. This method exploits the differences in solubility between diastereomers, facilitating their separation and purification . The following table illustrates the results:

Compound Yield (%) d.e. (%)
Albuterol-DTTA Salt7595

Case Study 1: Tramadol Resolution

In a detailed study, DTTA was employed to separate Tramadol into its active enantiomers, which are crucial for its therapeutic efficacy. The study highlighted that DTTA not only improved the yield but also ensured high purity levels of the isolated enantiomers, thus making it a preferred choice in pharmaceutical applications .

Case Study 2: Albuterol Resolution

Another research effort focused on using DTTA for resolving Albuterol, which is essential for treating asthma and other respiratory conditions. The successful crystallization process demonstrated DTTA's versatility as a resolving agent and its potential impact on drug formulation .

Q & A

Q. What is the role of Di-p-toluoyl-D-tartaric acid in chiral resolution of racemic amines, and what experimental parameters influence its efficacy?

Basic
this compound (D-DTTA) is widely used as a chiral resolving agent for amines due to its ability to form diastereomeric salts with enantiomers. The resolution typically involves dissolving the racemic amine and D-DTTA in a polar solvent (e.g., ethanol or methanol), followed by crystallization. Key parameters include:

  • Solvent polarity : Affects solubility and salt formation efficiency .
  • Stoichiometric ratio : A 1:1 or 2:1 (amine:acid) ratio can yield enantiomerically enriched salts .
  • Temperature : Controlled cooling rates during crystallization improve crystal purity .
    Post-crystallization, the salts are often treated with a base (e.g., NaOH) to recover the resolved amine.

Q. How is this compound synthesized, and what purification steps ensure high optical purity?

Basic
D-DTTA is synthesized via esterification of D-tartaric acid with p-toluoyl chloride. Critical steps include:

  • Reagent drying : Anhydrous conditions prevent hydrolysis of the acyl chloride.
  • Temperature control : Reaction temperatures <15°C minimize side reactions .
    Purification involves recrystallization from ethanol or methanol, with optical purity verified by:
  • HPLC analysis : Using chiral columns to confirm ≥98.0% enantiomeric excess (e.e.) .
  • Specific rotation : [α]D²⁰ = +136° to +143° (c=1.0, ethanol) indicates purity .

Q. How can researchers optimize enantiomeric excess (e.e.) when using D-DTTA for chiral resolution, and what contradictions arise in solvent selection?

Advanced
Optimizing e.e. requires balancing solvent polarity and solubility:

  • Polar aprotic solvents (e.g., acetonitrile) enhance salt formation but may reduce selectivity .
  • Contradictions : While methanol improves solubility, it can lower e.e. due to rapid crystallization. Ethanol offers slower crystallization, favoring higher purity but lower yields .
    Troubleshooting : Low e.e. may stem from impurities in the starting amine or insufficient acid-amine stoichiometry. Recrystallization of the diastereomeric salt in mixed solvents (e.g., ethanol/water) often resolves this .

Q. What advanced analytical techniques validate the stereochemical outcome of D-DTTA-mediated resolutions?

Advanced

  • X-ray crystallography : Determines absolute configuration using programs like SHELX for structure refinement. D-DTTA’s high crystallinity aids in resolving twinned or high-symmetry crystals .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish diastereomers via chemical shift splitting in chiral environments .
  • Chiral HPLC : Quantifies e.e. using columns like Chiralpak AD-H or OD-H, with UV detection at 254 nm .
  • Optical rotation : Correlates with literature values ([α]D²⁰ ≈ +140°) to confirm configuration .

Q. How is D-DTTA applied in synthesizing pharmacologically active intermediates, and what methodological challenges arise?

Advanced
D-DTTA is critical in synthesizing chiral intermediates for drugs like galanthamine and σ1 receptor ligands:

  • Case study : Racemic narwedine resolved with D-DTTA yields (−)-galanthamine hydrobromide (≥99% e.e.) via L-Selectride reduction .
  • Challenges :
    • Scale-up : Crystallization kinetics differ at larger scales, requiring iterative cooling protocols.
    • Byproducts : Residual tartaric acid derivatives may co-crystallize; washing with dilute HCl removes these .
  • Dynamic kinetic resolution : Exploited in multi-step syntheses to enhance enantiopurity .

Q. What crystallographic strategies are employed to analyze D-DTTA and its complexes, and how do data inconsistencies arise?

Advanced

  • Data collection : High-resolution (≤1.0 Å) X-ray data are preferred. D-DTTA’s monoclinic crystals (space group P2₁) often require low-temperature (100 K) measurements to reduce thermal motion .
  • Refinement : SHELXL refines anisotropic displacement parameters, but twinning (common in tartaric acid derivatives) complicates analysis. The Hooft parameter or R-factor gap (>5%) indicates twinning .
  • Contradictions : Discrepancies between calculated and observed optical rotations may signal incorrect space group assignment or solvent inclusion in the lattice .

Properties

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBUZBMZCBCAT-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H18O8
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DSSTOX Substance ID

DTXSID80885539
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-
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Molecular Weight

386.4 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name (+)-Ditoluoyltartaric acid
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CAS No.

32634-68-7
Record name (+)-Di-p-toluoyl-D-tartaric acid
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Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-
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Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-
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Record name [S(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Di-p-toluoyl-D-tartaric acid
Di-p-toluoyl-D-tartaric acid
Di-p-toluoyl-D-tartaric acid
Di-p-toluoyl-D-tartaric acid
Di-p-toluoyl-D-tartaric acid
Di-p-toluoyl-D-tartaric acid

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